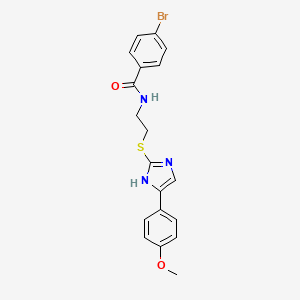
4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone ring substituted with fluorobenzoyl, hydroxy, methoxyphenyl, and methylisoxazol groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone core One common approach is to react a suitable pyrrole derivative with 4-fluorobenzoyl chloride under controlled conditions to form the initial intermediate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : Various substituents on the aromatic rings can be replaced with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions might involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Production of alcohols or amines.
Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with multiple targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
4-(4-Fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
4-(4-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(4-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds. Its ability to interact with multiple targets and pathways makes it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)29-2)18(21(27)22(25)28)20(26)13-7-9-14(23)10-8-13/h3-11,19,26H,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNIFOBIKJRJD-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)

![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)



![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)
